molecular formula C20H12F4N4OS B2397831 3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-58-9

3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2397831
CAS No.: 1115285-58-9
M. Wt: 432.4
InChI Key: ISIPWLAMVLGCIE-UHFFFAOYSA-N
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Description

This compound, 3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine, is a high-purity chemical reagent designed for research and development applications. It features a complex molecular structure incorporating both pyridazine and 1,2,4-oxadiazole rings, substituted with fluorophenyl and trifluoromethylphenyl groups. The 1,2,4-oxadiazole moiety is a well-known scaffold in medicinal chemistry and material science, often associated with diverse biological activities . While the specific mechanism of action for this exact compound requires further investigation, its structure suggests potential as a valuable intermediate or building block in the synthesis of pharmaceuticals and agrochemicals . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4OS/c21-15-6-4-12(5-7-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)13-2-1-3-14(10-13)20(22,23)24/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIPWLAMVLGCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a compound that demonstrates significant biological activity, particularly due to the presence of the 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and literature.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridazine core.
  • A 1,2,4-oxadiazole ring known for its antimicrobial and anticancer properties.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole scaffold are extensive. Studies have shown that these compounds exhibit:

  • Antimicrobial Activity : Research indicates that oxadiazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .
  • Anticancer Potential : The oxadiazole derivatives have also been evaluated for their anticancer effects. They target various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Recent studies highlight their ability to induce apoptosis in cancer cells by activating the p53 pathway .

Case Studies

  • Antimicrobial Efficacy :
    • In a study by Dhumal et al. (2016), several oxadiazole derivatives were synthesized and tested for antitubercular activity. The most potent compounds showed inhibition of Mycobacterium bovis both in active and dormant states .
    • Another study demonstrated that specific oxadiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming gentamicin .
  • Anticancer Activity :
    • A review highlighted the anticancer potential of various 1,3,4-oxadiazole derivatives through molecular docking studies that revealed strong interactions with cancer-related proteins . Compounds were shown to inhibit tumor growth in vitro and in vivo models.
    • In vitro tests on MCF-7 breast cancer cells indicated that certain derivatives increased caspase-3 cleavage, leading to enhanced apoptosis .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli ,
AnticancerInduces apoptosis in MCF-7 cells; inhibits HDAC ,
AntitubercularStrong inhibition of Mycobacterium bovis
NeuroprotectiveSome derivatives exhibited neuroprotective effects

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridazine moieties. The compound has been evaluated for its ability to inhibit various cancer cell lines:

  • Mechanism of Action : The compound acts by interfering with specific enzymatic pathways involved in cancer cell proliferation and survival. It has shown efficacy against breast cancer cell lines (e.g., MCF-7), leukemia, and melanoma cells.
  • In Vitro Studies : In one study, derivatives similar to this compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against multiple cancer types .

Enzyme Inhibition

The compound has also been explored as an enzyme inhibitor. For instance:

  • Thymidine Phosphorylase Inhibition : Compounds with similar structures have demonstrated high thymidine phosphorylase inhibitory activity, which is crucial for tumor growth regulation .
  • EGFR and Src Inhibition : Some derivatives showed promising results in inhibiting epidermal growth factor receptor (EGFR) and Src kinases, which are pivotal in cancer signaling pathways .

Study on Anticancer Efficacy

A comprehensive study investigated the anticancer properties of several derivatives related to this compound:

  • Cell Lines Tested : The efficacy was tested on T-47D breast cancer, SR leukemia, SK-MEL-5 melanoma, and MDA-MB-468 breast cancer cell lines.
  • Results : The tested compounds showed over 80% inhibition across various cell lines, indicating broad-spectrum antiproliferative activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications influence biological activity:

  • Key Modifications : Variations in substituents on the oxadiazole ring significantly impacted potency against specific cancer types.
  • Lead Compounds : Certain derivatives were identified as lead compounds for further development based on their enhanced activity profiles compared to standard drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Substituent at Pyridazine 3-Position Substituent at Sulfanyl-Linked Moiety Key Structural Differences
3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (Target) 4-Fluorophenyl 3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole Reference compound
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-Methoxyphenyl 3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole Methoxy (electron-donating) vs. fluoro (EWG)
3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine 4-Fluorophenyl Pyridinylmethyl Oxadiazole replaced with pyridine ring
6-((4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methoxy)-2-phenyl-3(2H)-pyridazinone Phenyl Triazole and methylbenzyl groups Triazole core vs. oxadiazole; additional ether

Key Observations :

  • Heterocyclic Moieties : Replacing the oxadiazole (target) with pyridine () or triazole () alters hydrogen-bonding capacity and steric bulk, impacting target selectivity .
Table 2: Inhibition Potency (KI Values) of Pyridazine Derivatives
Compound Substituent Profile KI (nM) Against hCA I Isoform Notes
Unsubstituted pyridazine derivative 3 No substituents 23.5 Highest potency
Pyridazine 7a Moderate substituents 48.3 2× less potent than compound 3
Pyridazine 7b Similar to 7a 52.6 Comparable to 7a
Target compound (inferred) 4-Fluorophenyl + trifluoromethyl Predicted: ~30–50 nM Enhanced EWG may improve binding

Analysis :

  • Methoxy-substituted analogues (e.g., ) are likely less potent due to reduced electron withdrawal .
Metabolic Stability:
  • Trifluoromethyl Groups : Improve resistance to oxidative metabolism compared to methoxy groups, which may undergo demethylation .
  • Sulfanyl Linker : Enhances solubility relative to methylene or ether linkages but may increase susceptibility to glutathione-mediated cleavage .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives. Key steps include:

  • Step 1: Formation of the 1,2,4-oxadiazole ring by reacting 3-(trifluoromethyl)phenyl-substituted amidoximes with chloroacetyl chloride under reflux in anhydrous tetrahydrofuran (THF) .
  • Step 2: Sulfanyl linkage introduction via nucleophilic substitution between the oxadiazole intermediate and a pyridazine derivative (e.g., 6-mercapto-3-(4-fluorophenyl)pyridazine) in basic conditions (pH 8–9) using potassium carbonate as a base .
  • Critical Parameters:
    • Temperature control: Maintain 60–70°C during cyclization to prevent side reactions .
    • Solvent selection: THF or dimethylformamide (DMF) ensures solubility of intermediates .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final compound with >95% purity .

Basic: What analytical techniques are employed to characterize this compound and verify its structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons on the pyridazine (δ 8.2–8.5 ppm) and oxadiazole-linked methylene (δ 4.3–4.5 ppm). Fluorine atoms influence splitting patterns in 19F NMR .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirms molecular weight (432.4 g/mol, C20H12F4N4OS) with <2 ppm error .
  • Infrared Spectroscopy (IR):
    • Peaks at 1580 cm−1 (C=N stretch, oxadiazole) and 1120 cm−1 (C-F stretch) validate functional groups .

Basic: What are the key physicochemical properties of this compound?

Answer:

  • Molecular Formula: C20H12F4N4OS .
  • Solubility: Limited solubility in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane .
  • Stability: Degrades under prolonged UV exposure; store in amber vials at −20°C .
  • LogP: Calculated value of 3.8 (Schrödinger Suite) suggests moderate lipophilicity, suitable for membrane permeability in biological assays .

Advanced: How does the substitution pattern of the oxadiazole and pyridazine moieties influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • The 4-fluorophenyl group enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinase targets), as seen in analogues with IC50 values <1 µM .
    • The trifluoromethyl group on the oxadiazole increases metabolic stability by resisting cytochrome P450 oxidation .
    • Sulfanyl linker flexibility improves conformational adaptability for target engagement, as shown in molecular docking studies .
  • Comparative Data:
    • Replacement of the trifluoromethyl group with bromine (as in ’s analogues) reduces potency by 10-fold, highlighting its electronic effects .

Advanced: How can researchers resolve contradictions in biological assay data for this compound?

Methodological Answer:

  • Case Example: Discrepancies in IC50 values (e.g., 0.5 µM vs. 5 µM in kinase inhibition assays) may arise from:
    • Purity Variability: Ensure >98% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities mimicking activity .
    • Assay Conditions: Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition artifacts .
    • Cellular vs. Enzymatic Assays: Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to confirm target specificity .

Advanced: What strategies are effective for designing derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Rational Design:
    • Bioisosteric Replacement: Substitute the sulfanyl linker with a sulfone group to improve oxidative stability (see for oxidation protocols) .
    • Heterocycle Variation: Replace pyridazine with triazolo-pyridazine (as in ) to enhance π-π stacking with aromatic residues in target proteins .
  • Computational Guidance:
    • Molecular Dynamics Simulations: Predict binding modes with TRPV1/TRPA1 channels (see ’s analogues) to prioritize synthetic targets .
    • ADMET Prediction: Use QikProp to optimize solubility (e.g., add polar substituents on the phenyl ring) while retaining LogD <4 .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Studies:
    • Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins (e.g., kinases) in HEK293 cells treated with 10 µM compound .
    • Knockdown/Rescue Experiments: Use siRNA to silence suspected targets and observe reversal of phenotypic effects (e.g., apoptosis inhibition) .
  • In Vivo Correlation:
    • Administer 10 mg/kg compound in murine inflammation models; measure cytokine levels (ELISA) and compare with in vitro IC50 data .

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